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Compound of Interest

Compound Name: Acipimox-13C2,15N2

Cat. No.: B12360645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling pattern of

Acipimox-13C2,15N2, a crucial stable isotope-labeled internal standard for the quantification

and analysis of the lipid-lowering agent Acipimox. This document details the precise locations

of the isotopic labels, offers a representative experimental protocol for its use in bioanalytical

studies, and presents relevant quantitative data and signaling pathway diagrams.

The Isotopic Labeling Pattern of Acipimox-
13C2,15N2
Acipimox-13C2,15N2 is a variant of Acipimox (C₆H₆N₂O₃) that has been synthetically modified

to incorporate two heavy carbon-13 (¹³C) isotopes and two heavy nitrogen-15 (¹⁵N) isotopes.

The precise placement of these isotopes is critical for its function as an internal standard in

mass spectrometry-based assays, as it ensures that the labeled molecule co-elutes with the

unlabeled analyte while being distinguishable by its higher mass.

The structural formula and the specific locations of the isotopic labels are detailed below. The

SMILES (Simplified Molecular Input Line Entry System) string for Acipimox-13C2,15N2 is O=--

INVALID-LINK--=C(C)C=[15N]1">13CO.

Labeling Positions:
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¹³C at the carboxylic acid carbon: One carbon-13 atom replaces the natural carbon-12 in the

carboxyl group (-COOH).

¹³C at the C2 position of the pyrazine ring: The second carbon-13 atom is located at the

carbon atom of the pyrazine ring to which the carboxyl group is attached.

¹⁵N at the N1 and N4 positions of the pyrazine ring: Both nitrogen atoms within the pyrazine

ring are replaced with nitrogen-15 isotopes.

The molecular formula for this labeled compound is C₄¹³C₂H₆¹⁵N₂O₃, with a molecular weight of

approximately 158.10 g/mol .

Figure 1: Isotopic Labeling Pattern of Acipimox-13C2,15N2

Mechanism of Action of Acipimox
Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent. Its primary

mechanism of action involves the inhibition of lipolysis in adipose tissue.[1] Acipimox binds to

and activates the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic

acid receptor, which is highly expressed on the surface of adipocytes. This activation leads to a

decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive

lipase. The reduction in lipase activity decreases the breakdown of triglycerides into free fatty

acids (FFAs), thereby lowering the flux of FFAs to the liver. This results in reduced hepatic

synthesis of very-low-density lipoprotein (VLDL) and subsequently lower levels of low-density

lipoprotein (LDL) cholesterol and triglycerides in the plasma.[1][2]
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Figure 2: Acipimox Signaling Pathway
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Representative Experimental Protocol:
Quantification of Acipimox in Plasma
While specific published studies utilizing Acipimox-13C2,15N2 are not readily available, a

representative bioanalytical method can be detailed based on established protocols for

unlabeled Acipimox and the principles of using stable isotope-labeled internal standards.[3] The

following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantification of Acipimox in human plasma.

1. Sample Preparation:

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard

working solution (Acipimox-13C2,15N2 in methanol).

Vortex mix for 30 seconds.

Add 300 µL of acetonitrile to precipitate plasma proteins.

Vortex mix for 2 minutes.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS

system.

2. Liquid Chromatography Conditions:

LC System: Shimadzu Nexera X2 or equivalent.

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).

Mobile Phase A: 0.1% Ammonia in Water.

Mobile Phase B: Acetonitrile.
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Gradient Elution: A linear gradient from 15% to 80% Mobile Phase B over 5 minutes.

Flow Rate: 0.2 mL/min.

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an

electrospray ionization (ESI) source.

Ionization Mode: Negative.

Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Ion Source Temperature: 500°C.

IonSpray Voltage: -4500 V.
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Figure 3: Bioanalytical Workflow for Acipimox
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Quantitative Data
The use of a stable isotope-labeled internal standard like Acipimox-13C2,15N2 is the gold

standard in quantitative bioanalysis.[4] It compensates for variability in sample preparation and

matrix effects during ionization. The key quantitative parameters are the mass-to-charge ratios

(m/z) of the precursor and product ions selected for the MRM analysis.

Table 1: Illustrative Mass Spectrometry Parameters for Acipimox and its Labeled Internal

Standard

Compound
Precursor Ion
(Q1) [M-H]⁻
(m/z)

Product Ion
(Q3) (m/z)

Dwell Time
(ms)

Collision
Energy (V)

Acipimox 153.0 109.1 150 -22

Acipimox-

¹³C₂,¹⁵N₂ (IS)
157.0 112.1 150 -22

Note: The precursor ion for Acipimox-13C2,15N2 is +4 Da higher than unlabeled Acipimox

due to the two ¹³C and two ¹⁵N atoms. The fragmentation is expected to result in a

corresponding mass shift in the product ion.

This technical guide provides a foundational understanding of Acipimox-13C2,15N2, its

isotopic labeling pattern, and its application in bioanalytical research. The provided diagrams

and protocols serve as a valuable resource for scientists and researchers in the field of drug

metabolism and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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